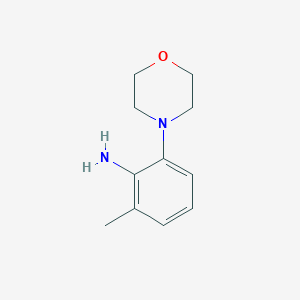

6-Methyl-2-morpholinoaniline

CAS No.: 144187-50-8

Cat. No.: VC8074305

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144187-50-8 |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 2-methyl-6-morpholin-4-ylaniline |

| Standard InChI | InChI=1S/C11H16N2O/c1-9-3-2-4-10(11(9)12)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 |

| Standard InChI Key | GBSFGJLUSXBIHM-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)N2CCOCC2)N |

| Canonical SMILES | CC1=C(C(=CC=C1)N2CCOCC2)N |

Introduction

Structural and Chemical Profile

6-Methyl-2-morpholinoaniline is hypothesized to be a substituted aniline derivative where:

-

Morpholine ring: A saturated six-membered heterocycle containing one oxygen and one nitrogen atom.

-

Substitution pattern: A methyl group at the 6-position and a morpholino group at the 2-position of the aniline ring.

Proposed molecular formula:

Molecular weight: ~192 g/mol (estimated from analogous compounds).

Key structural features:

| Feature | Description |

|---|---|

| Aniline core | Aromatic benzene ring with NH₂ group at position 1. |

| Morpholino group | Morpholine substituent at position 2 (N-linked to oxygen). |

| Methyl substituent | Electron-donating CH₃ group at position 6 to influence electronic effects. |

Synthetic Pathways

While direct synthesis routes for 6-methyl-2-morpholinoaniline are unreported, methods for related morpholinoanilines provide a framework:

Hydrogenation of Nitro Precursors

A common strategy involves reducing nitroaniline derivatives using catalytic hydrogenation. For example:

-

Nitro intermediate: 6-Methyl-2-nitroaniline (synthesized via nitration or coupling reactions).

-

Catalytic hydrogenation: Pd/C or Raney Ni catalyst under H₂ gas (e.g., 60 psi, ethanol/ethyl acetate, 4–12 hours) yields the amine .

Example Reaction:

Nucleophilic Substitution

Alternative routes may involve displacing halides or sulfonates with morpholine:

-

Halogenated precursor: 6-Methyl-2-chloroaniline.

-

Morpholine coupling: React with morpholine under basic conditions (e.g., K₂CO₃, DMF, 80°C) .

Estimated Yield: ~70–90% based on analogous reactions .

Physical and Chemical Properties

Data for 6-methyl-2-morpholinoaniline is inferred from positional isomers:

Key observations:

-

Electronic effects: The methyl group at position 6 may enhance electron-donating properties, influencing reactivity in electrophilic substitutions.

-

Morpholine flexibility: The oxygen and nitrogen in the morpholine ring enable hydrogen bonding, affecting crystallinity and solubility .

Functional Applications

Pharmaceutical Intermediates

Morpholinoanilines are critical in drug synthesis, particularly for kinase inhibitors and antimicrobials. Hypothetical roles for 6-methyl-2-morpholinoaniline include:

-

Kinase inhibition: Morpholine groups target solvent channels in kinase active sites (e.g., ALK2 inhibitors) .

-

Antibacterial agents: Analogous compounds show activity against Gram-positive bacteria via membrane disruption .

Material Science

-

Polymer synthesis: Morpholinoanilines serve as monomers for conductive polymers or photoresponsive materials .

-

Catalyst carriers: Morpholine’s basicity may facilitate catalytic cycles in organic transformations .

Comparative Analysis of Morpholinoaniline Derivatives

Research Gaps and Future Directions

-

Structural validation: X-ray crystallography or NMR spectroscopy to confirm regiochemistry.

-

Biological profiling: Screening for kinase inhibition (e.g., ALK2, BCR-ABL).

-

Derivative synthesis: Functionalization via acylation or sulfonation to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume